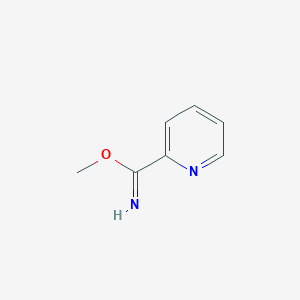

Methyl picolinimidate

Descripción general

Descripción

Synthesis of Methyl Picolinimidate

The synthesis of methyl picolinimidate involves the reaction of picolines with various reagents. For instance, the reaction of picolines and their N-oxides with amyl nitrite in the presence of metal amide or sodium hydroxide in liquid ammonia yields aldoximes and acid amides . Another approach involves the reaction of 2-picoline at the methyl group with NDA and KDA followed by dimethyldisulfide trapping, which furnished dithioacetals and trithioortho esters with high selectivity . Additionally, the reaction of 2-cyanopyridine and Mn(II) in methanol solution led to the formation of a Mn4L6Cl2 cluster containing O-methyl picolimidate as a ligand .

Molecular Structure Analysis

The molecular structure of methyl picolinimidate has been characterized in various studies. For example, a monomeric rhenium(V)methyl(oxo)bis(picolinato) complex was synthesized and structurally characterized, indicating the presence of chelating picolinato ligands . The crystal structure of a Mn4L6Cl2 cluster containing O-methyl picolimidate as a ligand was determined by X-ray diffraction techniques, revealing a planar-diamond array where the picolinimidates act as chelating ligands through the two nitrogen atoms . Similarly, the crystal structure of a mixed-ligand picolinato complex of Cu(II) with 4-methylimidazole was determined, showing a slightly distorted octahedral geometry .

Chemical Reactions Analysis

Methyl picolinimidate and its derivatives participate in various chemical reactions. The reactivity of the methyl group in the pyridine ring of picolines increases in the order of 3-, 2-, and 4-position, which is indicative of the reactivity pattern for further functionalization . The generated thio-substituted compounds from the reaction of metalated 2-picoline can be efficiently transformed into other functional groups such as aldehydes, ketones, ketals, thiol esters, orthoesters, and esters . Moreover, the coordination of 2-cyanopyridine to the Mn(II) ion activated the CN triple bond, which subsequently suffered a nucleophilic attack by CH3OH .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl picolinimidate derivatives can be inferred from their synthesis and structural characterization. For instance, the electrochemical synthesis of 4 picolinic acid from 4 methylpyridine in sulfuric acid solution indicates the conditions required for such transformations and the purity of the resulting product . The thermal decomposition of the mixed-ligand picolinato complex of Cu(II) with 4-methylimidazole is described, providing insights into the stability and decomposition pathways of such complexes .

Aplicaciones Científicas De Investigación

Chemical and Structural Applications :

- Methyl picolinimidate has been studied for its role in chemical reactions and structural formations. For instance, the reaction of 2-cyanopyridine with Mn(II) in a methanol solution formed a cluster containing O-methyl picolimidate as a ligand. This study highlighted its potential in activating chemical bonds and its use in forming complex chemical structures (Rouco et al., 2018).

Biochemical and Molecular Biology Research :

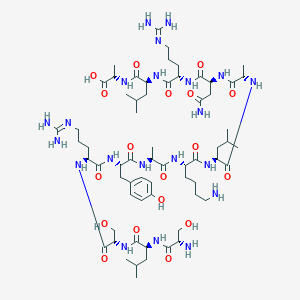

- In molecular biology, Methyl picolinimidate has been utilized in enhancing the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement facilitates more effective identification and analysis of peptides, indicating its value in proteomics and related fields (Jong-Seo Kim et al., 2008).

Materials Science and Nanotechnology :

- Research has also explored the use of methyl picolinimidate in materials science, particularly in the development of fluorescent silica nanoparticles. These nanoparticles, containing a lanthanide picolinate complex, have potential applications in optical biolabeling and other nanotechnology-based applications (Gomes et al., 2013).

Pharmacological and Medicinal Chemistry :

- In pharmacological research, the significance of N-methylpicolinamides, closely related to methyl picolinimidate, has been studied in the context of developing anticancer therapeutics. These studies delve into the synthesis and structure-activity relationship of picolinamide-containing compounds, indicating their potential in medicinal chemistry (Moku et al., 2019).

Safety And Hazards

Methyl picolinimidate is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

methyl pyridine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGQCMNHXHSFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941315 | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl picolinimidate | |

CAS RN |

19547-38-7 | |

| Record name | Methyl picolinimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyridine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Picolinimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

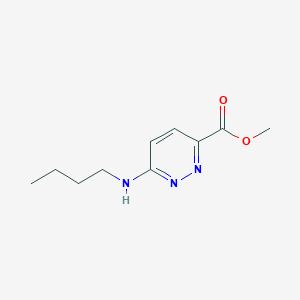

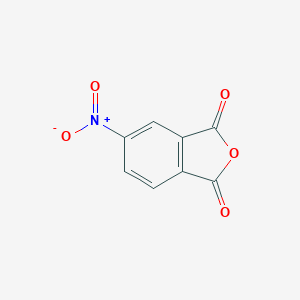

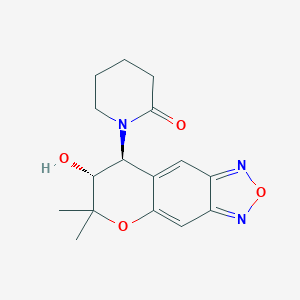

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)